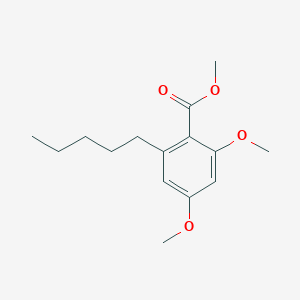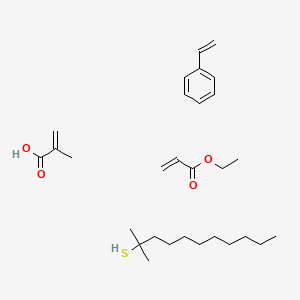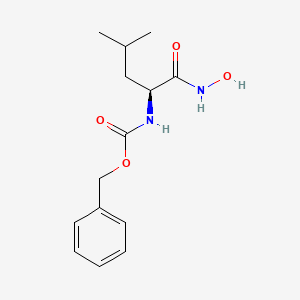
Benzyloxycarbonylleucyl-hydroxamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Benzyloxycarbonylleucyl-hydroxamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyloxycarbonyl-leucine with hydroxylamine hydrochloride in the presence of a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) . The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide under mild conditions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction rates and product purity .
Analyse Des Réactions Chimiques
Benzyloxycarbonylleucyl-hydroxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxamate moiety. Common reagents used in these reactions include phosphorus trichloride, hydroxylamine, and various bases
Applications De Recherche Scientifique
Benzyloxycarbonylleucyl-hydroxamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an inhibitor of metalloproteases and other enzymes, making it useful in studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of benzyloxycarbonylleucyl-hydroxamate involves its ability to chelate metal ions, particularly zinc and iron. This chelation inhibits the activity of metalloproteases and other enzymes that require metal ions for their catalytic activity . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the suppression of tumor growth and bacterial proliferation .
Comparaison Avec Des Composés Similaires
Benzyloxycarbonylleucyl-hydroxamate is similar to other hydroxamate derivatives such as vorinostat, marimastat, and deferoxamine . it is unique in its specific structure and the particular enzymes it inhibits. For example:
Vorinostat: A histone deacetylase inhibitor used in cancer therapy.
Marimastat: A broad-spectrum metalloprotease inhibitor.
Deferoxamine: An iron chelator used to treat iron overload conditions. These compounds share the hydroxamate moiety but differ in their specific applications and targets
Propriétés
Numéro CAS |
66179-55-3 |
|---|---|
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-10(2)8-12(13(17)16-19)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12,19H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
Clé InChI |
REYWRBIAVGFTAA-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NO)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(C(=O)NO)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
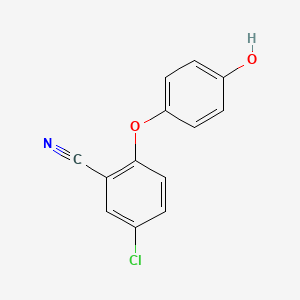

![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
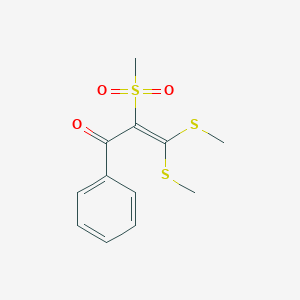
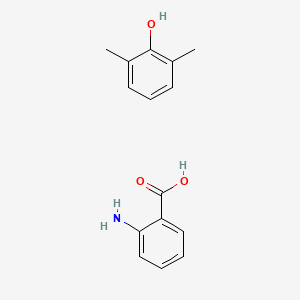
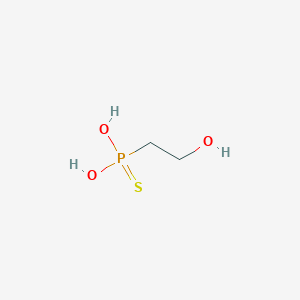
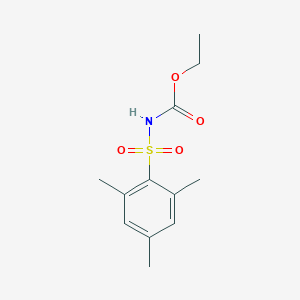
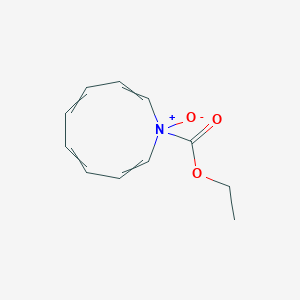
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
